

7-Bromo-3-methyl-1H-indole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-3-methyl-1H-indole**

Cat. No.: **B3430690**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **7-Bromo-3-methyl-1H-indole**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with diverse biological activities[1][2]. Within this esteemed class, halogenated indoles serve as exceptionally versatile building blocks for drug discovery and materials science. This guide focuses on **7-Bromo-3-methyl-1H-indole**, a strategically functionalized derivative. The presence of a bromine atom at the 7-position offers a reactive handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position modulates the electronic properties and steric profile of the molecule. This document provides a comprehensive overview of its synthesis, core chemical properties, spectroscopic signature, and its emerging role in the development of targeted therapeutics.

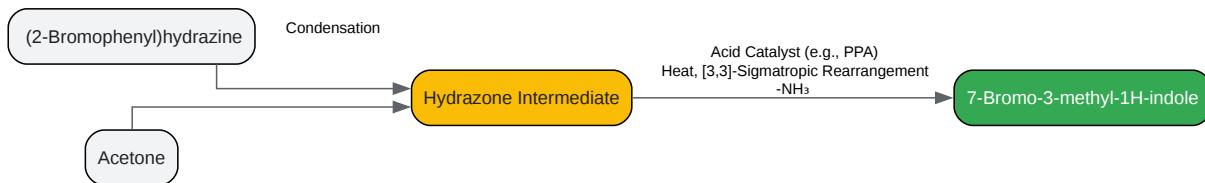
Core Molecular Properties

7-Bromo-3-methyl-1H-indole is a heteroaromatic compound whose utility is defined by its distinct structural features. A summary of its fundamental properties is presented below.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrN	[3]
Molecular Weight	210.07 g/mol	[3]
Appearance	Yellow liquid / Faint yellow to dark brown crystalline solid	[4][5]
Purity	Typically ≥95%	[3]
CAS Number	86915-22-2	[3]

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883[6][7]. This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and an aldehyde or ketone[6].


The synthesis of **7-Bromo-3-methyl-1H-indole** logically proceeds from (2-bromophenyl)hydrazine and a suitable three-carbon carbonyl compound, such as acetone or propionaldehyde. The choice of acid catalyst is critical; Brønsted acids like HCl and H₂SO₄ or Lewis acids like ZnCl₂ can be employed, with the selection often depending on the specific substrates and desired reaction conditions[6][7].

Generalized Experimental Protocol: Fischer Indole Synthesis

- Hydrazone Formation:
 - To a solution of (2-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.
 - Stir the mixture at room temperature. The corresponding phenylhydrazone will typically precipitate from the solution.

- Filter the solid, wash with a cold solvent, and dry under a vacuum. The formation of the hydrazone is a standard imine formation reaction[8].
- Acid-Catalyzed Cyclization:
 - Suspend the dried (2-bromophenyl)hydrazone in a solution containing a strong acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and HCl[7][8].
 - Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - The key mechanistic step is a[3][3]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone[6].
 - This rearrangement is followed by the elimination of ammonia (NH₃) to form the aromatic indole ring, which is the energetic driving force for the final step of the reaction[6].
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
 - Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford pure **7-Bromo-3-methyl-1H-indole**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fischer indole synthesis workflow for **7-Bromo-3-methyl-1H-indole**.

Spectroscopic Characterization

The structural identity of **7-Bromo-3-methyl-1H-indole** is unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-¹³ (¹³C) NMR data provide a complete map of the carbon-hydrogen framework.

Spectroscopic Data for 7-Bromo-3-methyl-1H-indole

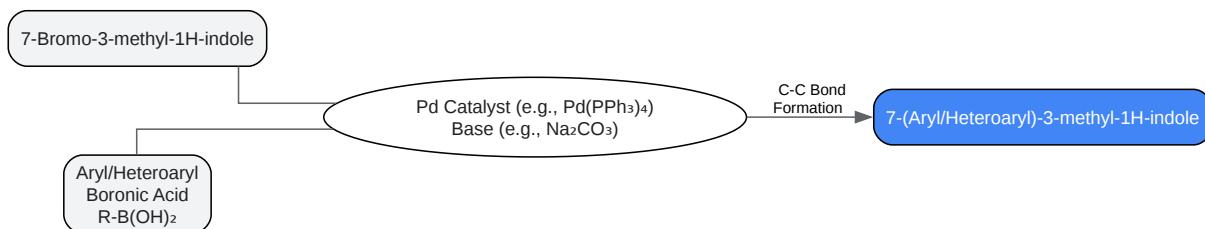
¹H NMR (500 MHz, CDCl₃) δ 8.06 (s, 1H, N-H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), 7.08 – 6.97 (m, 2H), 2.35 (d, J = 1.0 Hz, 3H, -CH₃).^[4]

¹³C NMR (125 MHz, CDCl₃) δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, 104.75, 9.97 (-CH₃).^[4]

- Expert Insight: The broad singlet observed around 8.06 ppm is characteristic of the indole N-H proton. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom. The small doublet for the methyl group at 2.35 ppm indicates a weak coupling to the proton at the C2 position.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Technique	Expected Characteristics
IR Spectroscopy	A sharp, strong absorption band around 3400 cm^{-1} corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} . The C=C stretching vibrations of the aromatic rings will appear in the $1600\text{-}1450\text{ cm}^{-1}$ region.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).[9]


Reactivity and Synthetic Utility

The chemical reactivity of **7-Bromo-3-methyl-1H-indole** is dominated by the interplay between the electron-rich indole nucleus and the functional handles at the C3, C7, and N1 positions.

- **N-H Reactivity:** The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position[10].
- **C3-Methyl Group:** The methyl group at the C3 position can undergo free radical bromination, for instance with N-Bromosuccinimide (NBS) under radical initiation conditions, to yield the 3-(bromomethyl) derivative. This transformation introduces another valuable synthetic handle[11].
- **C7-Bromo Group:** The bromine atom is the most versatile functional group for synthetic elaboration. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups[1].

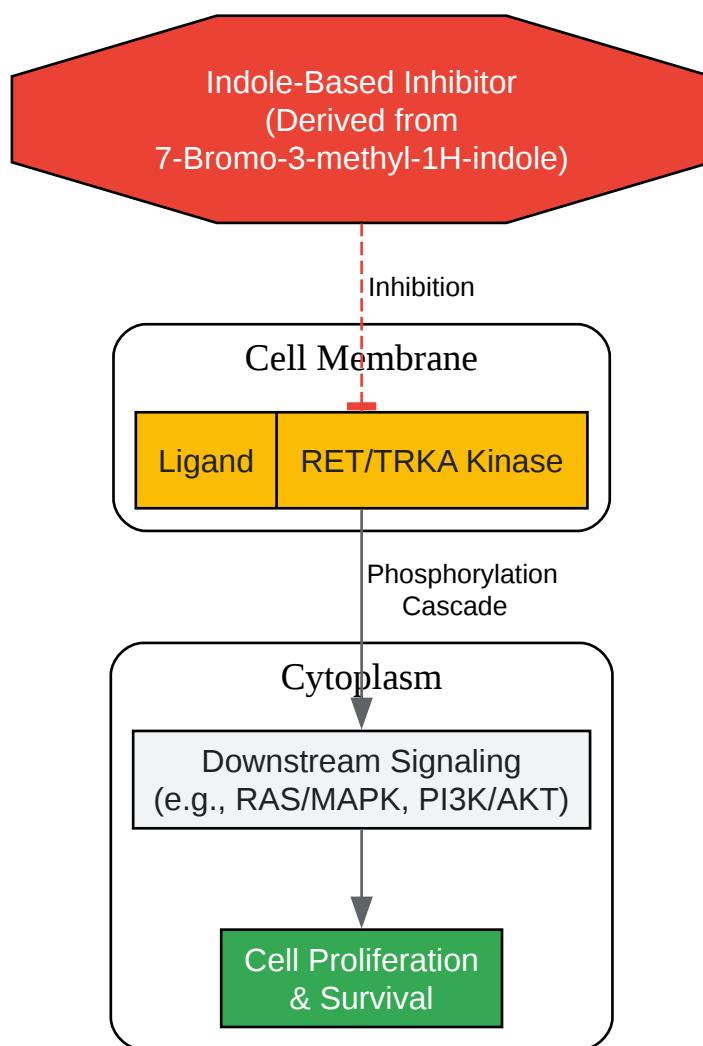
Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the construction of biaryl systems. **7-Bromo-3-methyl-1H-indole** is an excellent substrate for these reactions.

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling using **7-Bromo-3-methyl-1H-indole**.

Applications in Drug Discovery


The indole nucleus is a key pharmacophore in many approved drugs and clinical candidates[12]. The ability to selectively functionalize the 7-position of the indole ring makes **7-Bromo-3-methyl-1H-indole** a valuable starting material for building libraries of potential drug candidates. A significant area of application is in the development of kinase inhibitors for oncology.

Targeting Kinase Signaling Pathways in Cancer

Receptor Tyrosine Kinases (RTKs) like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) are critical regulators of cell growth, differentiation, and survival. Oncogenic mutations or fusions involving these kinases lead to their constitutive activation, driving the proliferation of cancer cells[13]. Developing small molecule inhibitors that block the ATP-binding site of these kinases is a proven strategy in cancer therapy.

Derivatives synthesized from bromo-indoles have shown promise as potent dual inhibitors of RET and TRKA[13]. The indole core serves as an effective scaffold to orient functional groups for optimal binding within the kinase domain, while modifications at the 7-position, enabled by

the bromo-substituent, can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Inhibition of oncogenic RET/TRKA signaling by an indole-derived inhibitor.

Conclusion

7-Bromo-3-methyl-1H-indole is more than a simple chemical intermediate; it is a strategic tool for molecular innovation. Its well-defined synthesis, predictable reactivity, and the versatile synthetic handle provided by the bromine atom make it an invaluable asset for researchers in organic synthesis and medicinal chemistry. The demonstrated potential of its derivatives to function as potent kinase inhibitors underscores its importance in the ongoing development of

next-generation therapeutics. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

- Current time information in Pasuruan, ID. (n.d.). Google.
- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- The Fischer Indole Synthesis: A Semiempirical Study. (n.d.).
- 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (n.d.). MDPI.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. (n.d.). MDPI.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.
- Fischer Indole Synthesis. (2014). Chem-Station Int. Ed.
- data reports 7-Bromo-1H-indole-2,3-dione. (n.d.). ResearchGate.
- Indole: A Promising Scaffold For Biological Activity. (n.d.). RJPN.
- How can synthesis 4-bromo indole and 4-methyl indole?. (2023). ResearchGate.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database.
- 7-Bromo-1-methyl-1H-indole. (n.d.). PubChem.
- Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (n.d.). ACS Publications.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3. (2023). NIH.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. (n.d.). ResearchGate.
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified *E. coli* reductase. (n.d.). NIH.
- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PMC - NIH.
- Recent advancements on biological activity of indole and their derivatives: A review. (2022).
- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure.
- Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. (n.d.).

- 7-bromo-1-methyl-1h-indole-3-carboxylic acid. (n.d.). PubChemLite.
- 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl). (n.d.). ProQuest.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. (n.d.). PubMed Central.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.
- 3-Bromo-1h-indole. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. CAS 280752-68-3: 7-bromo-1-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [7-Bromo-3-methyl-1H-indole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430690#7-bromo-3-methyl-1h-indole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com